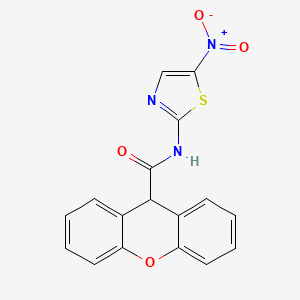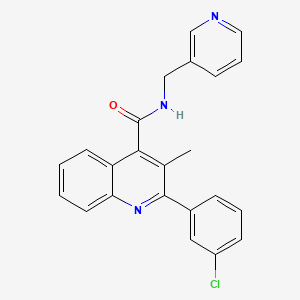![molecular formula C19H18N2O2 B10906310 N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10906310.png)
N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, a naphthyl group, and an acetohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves the condensation reaction between 5-methyl-2-furaldehyde and 2-(1-naphthyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The furan and naphthyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its furan and naphthyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2-FURYL)ETHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
- N’-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
- N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE stands out due to its unique combination of a furan ring and a naphthyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-10-11-18(23-13)14(2)20-21-19(22)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11H,12H2,1-2H3,(H,21,22)/b20-14+ |
InChI Key |
MCUPTCHLWBRKMD-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)CC2=CC=CC3=CC=CC=C32)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10906232.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906245.png)

![N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B10906252.png)

![N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906277.png)
![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B10906283.png)
![4-[(3-methoxyphenoxy)methyl]-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10906285.png)


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]heptanehydrazide](/img/structure/B10906301.png)
![[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B10906331.png)
![N-(2,4-difluorophenyl)-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10906334.png)
